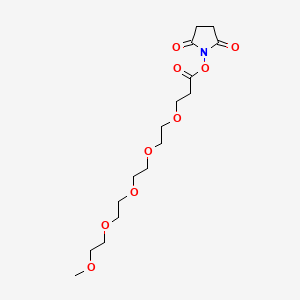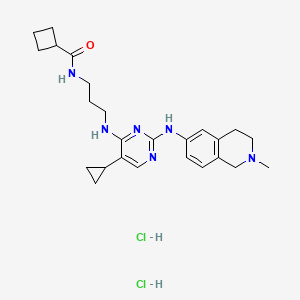
MRT68921 (盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRT68921 dihydrochloride is a potent inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively . It is a cell penetrant, potent, and specific inhibitor of ULK1 and ULK2 kinases in vitro .
Molecular Structure Analysis
The molecular formula of MRT68921 (dihydrochloride) is C25H36Cl2N6O . The molecular weight is 507.50 g/mol . The InChI string and the SMILES string are also provided .Chemical Reactions Analysis
MRT68921 inhibits ULK1 and ULK2 in vitro and blocks autophagy in cells . It is the most potent inhibitor of both ULK1 and ULK2 .Physical And Chemical Properties Analysis
The physical and chemical properties of MRT68921 (dihydrochloride) include a molecular weight of 507.50 g/mol and a molecular formula of C25H36Cl2N6O . Unfortunately, the search results did not provide more detailed physical and chemical properties such as boiling point, melting point, or density .科学研究应用
神经母细胞瘤细胞中ULK1的抑制
MRT68921 盐酸盐已被用作SH-SY5Y神经母细胞瘤细胞中Unc-51样激酶1(ULK1)的特异性抑制剂 {svg_1} {svg_2}。通过抑制ULK1,它可以潜在地影响这些癌细胞的生长和增殖。
肝内淋巴细胞中ULK1和ULK2激酶的抑制
该化合物也被用作肝内淋巴细胞中ULK1和ULK2激酶的抑制剂 {svg_3} {svg_4}。这表明它在肝病和免疫反应研究中的潜在应用。
自噬体积累的减弱
MRT68921 盐酸盐已被用作ULK1抑制剂,以测试其对含有泛素特异性肽酶24(USP24)敲低的ヒト神経膠腫H4细胞中自噬体积累减弱的影响 {svg_5} {svg_6}。这可能对神经胶质瘤的治疗有影响。
阻断自噬诱导
MRT68921是一种细胞渗透性、高效、特异性的体外ULK1和ULK2激酶抑制剂,它可以降低细胞中ULK1的活性并阻断自噬诱导 {svg_7} {svg_8}。这可能有助于研究自噬在各种疾病中的作用。
分子相互作用的研究
该化合物的分子结构和性质使其成为研究分子相互作用的有用工具。 其在水中的溶解度(20 mg/mL,澄清 {svg_9} {svg_10}) 允许在各种实验设置中轻松制备和应用。
作用机制
Target of Action
MRT68921 (dihydrochloride) is a potent inhibitor of ULK1 and ULK2 . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initial stages of autophagy .
Mode of Action
MRT68921 (dihydrochloride) interacts with ULK1 and ULK2, inhibiting their activity . This interaction results in the blockage of autophagy in cells . The compound’s autophagy-inhibiting capacity is specifically through ULK1 .
Biochemical Pathways
MRT68921 (dihydrochloride) affects the autophagy pathway by inhibiting ULK1 and ULK2 . This leads to the accumulation of stalled early autophagosomal structures, indicating a role for ULK1 in the maturation of autophagosomes as well as initiation . Additionally, MRT68921 blocks mTOR dependent autophagy .
Pharmacokinetics
It is mentioned that mrt68921 is a cell penetrant , suggesting it can cross cell membranes and reach its target sites within cells.
Result of Action
The inhibition of ULK1 and ULK2 by MRT68921 (dihydrochloride) leads to the blockage of autophagy in cells . This results in cytotoxic effects and acts on oxidative stress signals to kill cancer cells, making it an effective tumor therapy agent .
安全和危害
未来方向
While MRT68921 shows promise as a tumor therapy agent due to its cytotoxic properties and its ability to act on oxidative stress signals to kill cancer cells , more research is needed to fully understand its potential applications and long-term effects.
Relevant Papers There are several papers that have cited the use of MRT68921 dihydrochloride . These papers span a range of topics, including the role of ULK1 in the initial stages of autophagy , the inhibition of ULK1 and ULK2 in vitro , and the blocking of mTOR-dependent autophagy .
生化分析
Biochemical Properties
MRT68921 (dihydrochloride) plays a significant role in biochemical reactions. It is a potent inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively . This compound interacts with these enzymes to inhibit autophagy in cells .
Cellular Effects
MRT68921 (dihydrochloride) has profound effects on various types of cells and cellular processes. It reduces ULK1 activity in cells and blocks autophagy induction . It also influences cell function by acting on oxidative stress signals to kill cancer cells, making it an effective tumor therapy agent .
Molecular Mechanism
The molecular mechanism of MRT68921 (dihydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting ULK1 and ULK2 . It also blocks mTOR dependent autophagy .
Dosage Effects in Animal Models
The effects of MRT68921 (dihydrochloride) vary with different dosages in animal models
Metabolic Pathways
MRT68921 (dihydrochloride) is involved in metabolic pathways related to autophagy
属性
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O.2ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKPLTWKINJHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

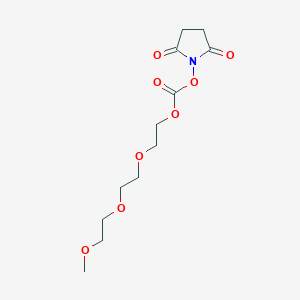
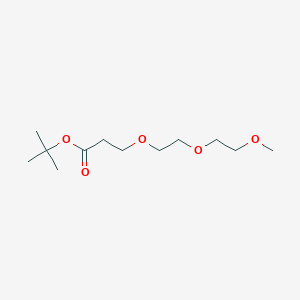
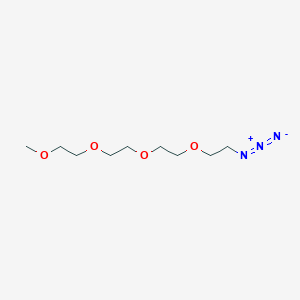
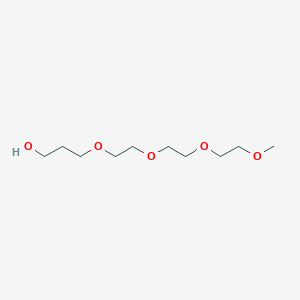
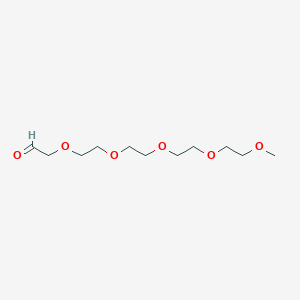
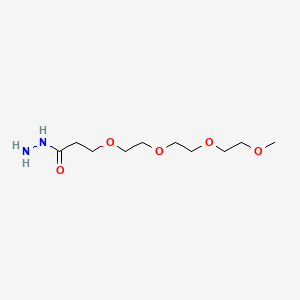
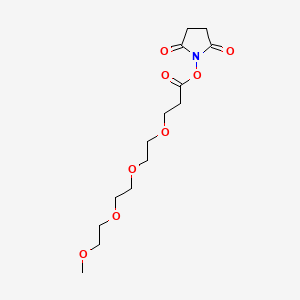


![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)

